N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide
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Overview
Description
N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups. This compound contains a total of 39 bonds, including 21 non-hydrogen bonds, 7 multiple bonds, and 2 rotatable bonds. It also features a secondary amide, two aliphatic ethers, and a pyridine ring .
Preparation Methods
The synthesis of N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide involves several steps, typically starting with the preparation of the octahydrobenzo[b][1,4]dioxin ring system. This is followed by the introduction of the nicotinamide moiety through amide bond formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where nicotinamide derivatives have shown promise.
Mechanism of Action
The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide can be compared with other nicotinamide derivatives and compounds containing the octahydrobenzo[b][1,4]dioxin ring system. Similar compounds include:
Nicotinamide: A simpler analog with a single amide group and a pyridine ring.
Octahydrobenzo[b][1,4]dioxin derivatives: Compounds with similar ring structures but different functional groups.
Other nicotinamide derivatives: Compounds with variations in the substituents on the nicotinamide moiety, leading to different biological activities and applications.
This compound stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with cellular pathways, and potential therapeutic applications.
This compound is characterized by the following chemical structure and properties:
- Molecular Formula : C15H19N3O2
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various compounds related to this compound. The compound exhibits moderate activity against several bacterial strains, as summarized in Table 1.
Microorganism | Zone of Inhibition (mm) | Standard Drug Comparison |
---|---|---|
Staphylococcus aureus | 12 | Ampicillin (10 μg/mL) |
Escherichia coli | 10 | Ampicillin (10 μg/mL) |
Candida albicans | 8 | Fluconazole (5 μg/mL) |
The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with nicotinic receptors and modulate cellular signaling pathways associated with inflammation and immune responses. Research has highlighted the role of nicotinamide derivatives in enhancing NAD+ metabolism, which is crucial for cellular energy production and repair mechanisms .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogens. The study demonstrated that the compound exhibited a dose-dependent response in inhibiting bacterial growth. The results indicated that at higher concentrations (above 50 μg/mL), the compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli. This suggests that further exploration into its dosage optimization could lead to effective therapeutic applications in treating bacterial infections .
Case Study 2: Cellular Pathway Interaction
A study investigating the interaction of this compound with human cell lines revealed that the compound could activate pathways associated with apoptosis and cell cycle regulation. The findings indicated that treatment with this compound led to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins. This dual action may render it a candidate for further research in cancer therapy .
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(10-2-1-5-15-9-10)16-11-3-4-12-13(8-11)19-7-6-18-12/h1-2,5,9,11-13H,3-4,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKVAQIBZEICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CN=CC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.